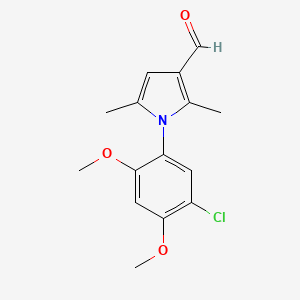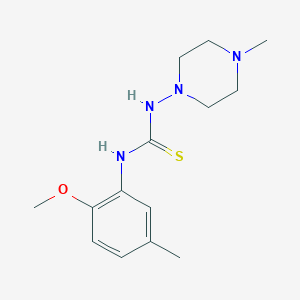
3-nitrobenzyl N-(phenylacetyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitrobenzyl N-(phenylacetyl)glycinate, commonly known as NBPG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of photoactivatable compounds, which can be activated by light to release biologically active molecules.
科学研究应用
NBPG has been widely used in scientific research as a photoactivatable molecule. When exposed to light of a specific wavelength, NBPG releases glycine, which can then interact with biological molecules. This property makes NBPG a valuable tool for studying biological processes with high temporal and spatial resolution.
作用机制
The mechanism of action of NBPG involves the release of glycine upon exposure to light. The released glycine can then interact with biological molecules such as receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can be studied using various techniques such as electrophysiology or imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBPG depend on the specific biological system being studied. However, some general effects of NBPG include changes in cellular signaling pathways, alterations in membrane potential, and modulation of synaptic transmission. These effects can be studied using various techniques such as patch-clamp electrophysiology or calcium imaging.
实验室实验的优点和局限性
One advantage of using NBPG in lab experiments is its ability to provide high temporal and spatial resolution. This allows for the study of biological processes with high precision. Additionally, NBPG can be used in a variety of biological systems, including neurons and other cells. However, one limitation of NBPG is its potential toxicity, which can affect the viability of cells or tissues being studied. Additionally, the use of NBPG requires specialized equipment and expertise, which can limit its accessibility to some researchers.
未来方向
There are several future directions for research involving NBPG. One direction is the development of more efficient synthesis methods for NBPG, which can increase its accessibility to researchers. Additionally, there is potential for the development of new photoactivatable compounds with different chemical properties or release mechanisms. Finally, the use of NBPG in combination with other techniques such as optogenetics or chemogenetics can provide new insights into biological processes.
合成方法
The synthesis of NBPG involves the condensation of 3-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base such as triethylamine. The resulting product is a white powder that can be purified by recrystallization. The chemical structure of NBPG is shown in Figure 1.
属性
IUPAC Name |
(3-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-5-2-1-3-6-13)18-11-17(21)24-12-14-7-4-8-15(9-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXYDLFRZWPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)

![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)


![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)